molecular formula C20H22BrN3O3 B5219388 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide

4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide

Cat. No. B5219388
M. Wt: 432.3 g/mol
InChI Key: URIIRPWSFODWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide, also known as BB-94, is a synthetic compound that has been widely studied for its potential applications in scientific research. BB-94 is a matrix metalloproteinase inhibitor, which means that it can prevent the breakdown of extracellular matrix proteins by inhibiting the activity of certain enzymes. This property makes it a promising candidate for a variety of research applications, including cancer research and tissue engineering.

Mechanism of Action

4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide works by inhibiting the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting these enzymes, 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide can help to prevent the degradation of important proteins in the extracellular matrix, which can have a variety of beneficial effects.
Biochemical and Physiological Effects
4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit matrix metalloproteinases, 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide has also been shown to have anti-inflammatory properties and to modulate the activity of various signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide for lab experiments is its ability to inhibit matrix metalloproteinases, which can be useful in a variety of research applications. However, 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are many potential future directions for research involving 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide. Some possible areas of focus include further studies of its potential applications in cancer research and tissue engineering, as well as investigations into its mechanism of action and potential side effects. Additionally, there may be opportunities to develop new analogs of 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide that have improved properties for specific research applications.

Synthesis Methods

4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-2-hydrazinylbenzaldehyde. This compound is then reacted with ethoxyphenylacetic acid to form 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide.

Scientific Research Applications

4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide has been studied extensively for its potential applications in scientific research. One of the most promising applications is in cancer research, where it has been shown to inhibit the growth and metastasis of various types of cancer cells. 4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-N-(4-ethoxyphenyl)-4-oxobutanamide has also been studied for its potential use in tissue engineering, where it can help to promote the growth and differentiation of various types of cells.

properties

IUPAC Name

N'-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3/c1-3-27-18-10-8-17(9-11-18)22-19(25)12-13-20(26)24-23-14(2)15-4-6-16(21)7-5-15/h4-11H,3,12-13H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIIRPWSFODWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(4-bromophenyl)ethylideneamino]-N-(4-ethoxyphenyl)butanediamide

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